molecular formula C9H12N2O3 B12969918 Ethyl 2-(5-methoxypyrazin-2-YL)acetate

Ethyl 2-(5-methoxypyrazin-2-YL)acetate

Cat. No.: B12969918
M. Wt: 196.20 g/mol
InChI Key: YEQLCPUYWCFPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methoxypyrazin-2-YL)acetate is a heterocyclic ester featuring a pyrazine ring substituted with a methoxy group at the 5-position and an acetoxyethyl side chain. Pyrazine derivatives are widely studied for their electronic properties, bioactivity, and applications in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(5-methoxypyrazin-2-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)4-7-5-11-8(13-2)6-10-7/h5-6H,3-4H2,1-2H3

InChI Key

YEQLCPUYWCFPFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=N1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methoxypyrazin-2-yl)acetate typically involves the reaction of 2,5-dibromopyrazine with sodium methoxide in tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl bromoacetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents such as dichloromethane, ethyl acetate, and chloroform are commonly used in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxypyrazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring .

Scientific Research Applications

Ethyl 2-(5-methoxypyrazin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxypyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : A pyrazine ring (6-membered aromatic ring with two nitrogen atoms at 1,4-positions) linked to an ethyl acetate group.
  • Substituent Variations: The 5-position substituent distinguishes analogs (e.g., nitro, amino, halogen, or methyl groups).

Comparative Analysis of Analogs:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Reference
Ethyl 2-(5-nitropyrazin-2-yl)acetate 5-NO₂ C₈H₉N₃O₄ 211.17 1.344 355.0 -3.09
Ethyl 2-(5-aminopyrazin-2-YL)acetate 5-NH₂ C₈H₁₁N₃O₂ 181.19 N/A N/A N/A
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate 5-F, 6-CH₃ (pyridine) C₁₀H₁₂FNO₂ 197.21 N/A N/A N/A
Ethyl 2-phenylacetoacetate Phenyl, acetyl C₁₂H₁₄O₃ 206.24 N/A N/A N/A

Functional Group Impact :

  • Electron-Withdrawing Groups (e.g., NO₂): Increase acidity (lower pKa) and reduce solubility in polar solvents .
  • Halogen Substituents (e.g., F) : Improve lipophilicity and metabolic stability, common in drug design .

Physicochemical Properties

  • Density and Polarity: The nitro-substituted analog (1.344 g/cm³) is denser than non-nitrated derivatives due to increased molecular packing from polar nitro groups .
  • Boiling Points : Higher boiling points (e.g., 355°C for the nitro analog) correlate with stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Solubility: Amino-substituted analogs likely exhibit greater aqueous solubility than methoxy or nitro derivatives due to protonatable NH₂ groups .

Bioactivity Insights:

  • Antibiotic/Antiviral Potential: Imidazo[1,2-a]pyridine acetates are explored for antibiotic applications, highlighting the role of heterocyclic esters in drug discovery .

Biological Activity

Ethyl 2-(5-methoxypyrazin-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H12N2O3C_{10}H_{12}N_2O_3 and a molecular weight of approximately 208.22 g/mol. The presence of the methoxy group at the 5-position of the pyrazine ring is crucial for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Preliminary studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies conducted on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines showed that the compound significantly reduced cell viability:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HCT11620Cell cycle arrest at G1 phase

The mechanism involves the activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound has shown potential in modulating various biochemical pathways. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes, such as phosphodiesterase (PDE), which is crucial for regulating intracellular signaling pathways.

Mechanistic Insights

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest interactions with key molecular targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : Induction of oxidative stress leading to apoptosis.
  • PDE Inhibition : Modulation of cyclic nucleotide levels affecting cellular signaling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.